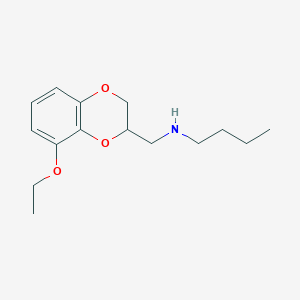
Ethomoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethomoxane involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 8-ethoxy-1,4-benzodioxan with butylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 60-70°C . The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Ethomoxane undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethomoxane involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethomoxane can be compared with other similar compounds, such as:
Benzodioxane derivatives: These compounds share a similar core structure with this compound and exhibit comparable chemical properties.
Butylamine derivatives: These compounds contain the butylamine functional group and have similar reactivity patterns.
Ethoxy-substituted compounds: These compounds have an ethoxy group attached to their structure, similar to this compound.
This compound is unique due to its specific combination of functional groups and its distinct chemical and biological properties .
Properties
CAS No. |
16509-23-2 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
InChI Key |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Canonical SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Key on ui other cas no. |
793603-27-7 6038-78-4 |
Related CAS |
6038-78-4 (hydrochloride) |
Synonyms |
ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















